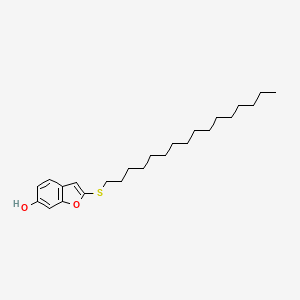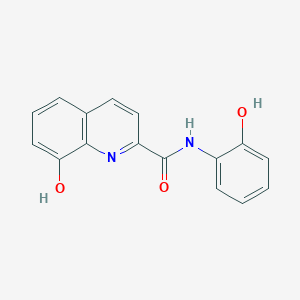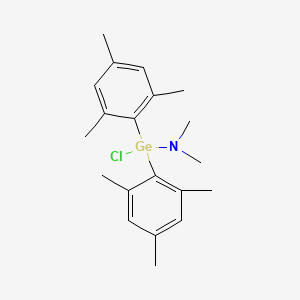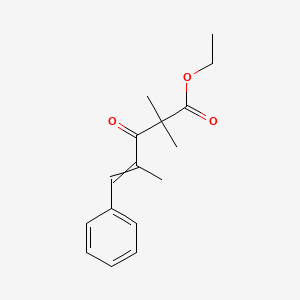![molecular formula C15H34O4Si B12582957 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol CAS No. 602261-76-7](/img/structure/B12582957.png)
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is an organic compound with the molecular formula C14H32O4Si It is a derivative of acetic acid and contains a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- React 6-heptanol with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol.
-
Esterification
- React the protected alcohol with acetic anhydride in the presence of a catalyst such as pyridine.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-one.
Reduction: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptanol.
Substitution: Formation of 6-heptanol after removal of the silyl protecting group.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions using reagents like TBAF.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.
tert-Butyl acetate: An ester with similar structural features but different reactivity.
Uniqueness
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is unique due to its specific combination of acetic acid and tert-butyl(dimethyl)silyl groups, which provide both protection and reactivity in synthetic applications. Its stability and ease of removal make it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
602261-76-7 |
|---|---|
Molekularformel |
C15H34O4Si |
Molekulargewicht |
306.51 g/mol |
IUPAC-Name |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol |
InChI |
InChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4) |
InChI-Schlüssel |
IWPFBAWPUMUXPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)

![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)

![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)


![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)


![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)


![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)
